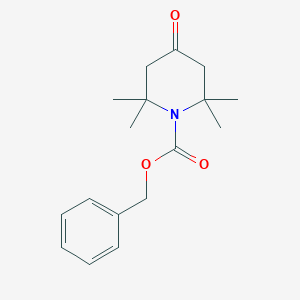
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a benzyl group, four methyl groups, and a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2,6,6-tetramethyl-4-oxopiperidine, a key intermediate, involves the reaction of acetone and ammonia in the presence of acidic catalysts such as Lewis acids or protonic acids . The process can be carried out in two steps: initially, the temperature is maintained below 35°C, followed by the addition of more acetone and raising the temperature to 40-65°C . The final step involves the esterification of the intermediate with benzyl alcohol to form Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it modulates the acetylation status of histones, thereby affecting gene expression and cellular functions . This modulation can lead to the inhibition of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-oxopiperidine-1-carboxylate: Similar in structure but lacks the tetramethyl groups.
®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: Contains a methyl group instead of tetramethyl groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains difluoro groups instead of tetramethyl groups.
Uniqueness
The presence of four methyl groups in Benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
benzyl 2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-16(2)10-14(19)11-17(3,4)18(16)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Clave InChI |
YPEIRTYUWDCWJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(N1C(=O)OCC2=CC=CC=C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13506476.png)
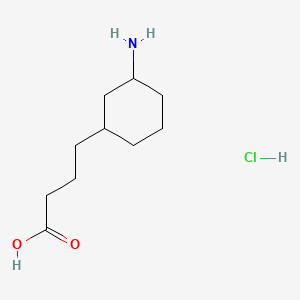
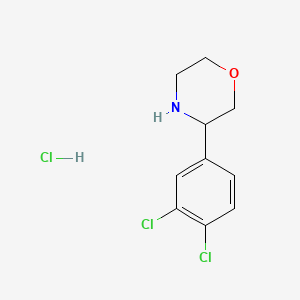

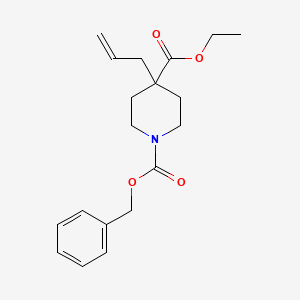
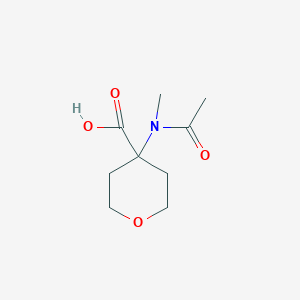
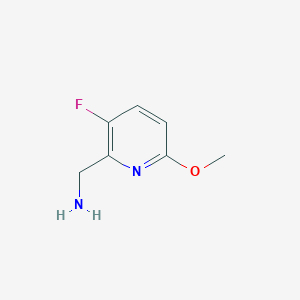
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
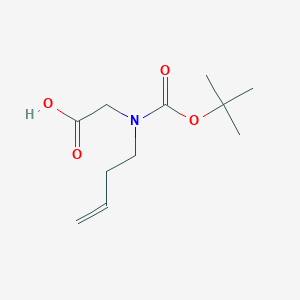
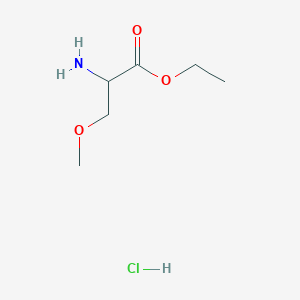
![Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B13506529.png)
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

